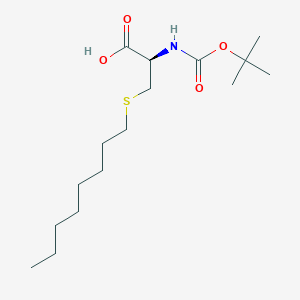
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMBP and is a pyrazine derivative. MMBP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MMBP is not fully understood. However, studies have shown that MMBP can modulate various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. MMBP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
MMBP has been shown to have various biochemical and physiological effects. Studies have shown that MMBP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. MMBP has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, MMBP has been shown to have antitumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMBP in lab experiments include its potential applications in various fields, including pharmaceuticals, agriculture, and food science. Additionally, MMBP has been shown to have various biochemical and physiological effects, which make it a promising compound for further research. The limitations of using MMBP in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving MMBP. These include further studies to fully understand its mechanism of action, potential applications in various fields, and potential side effects. Additionally, future studies could focus on the development of MMBP derivatives with improved properties, including increased potency and selectivity. Finally, studies could focus on the optimization of MMBP synthesis methods to improve yield and purity.
In conclusion, MMBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential applications, and potential side effects.
Métodos De Síntesis
MMBP can be synthesized using various methods, including the reaction of 3-methyl-2-buten-1-ol with 2,3-pyrazinedicarboxylic acid. Another method involves the reaction of 3-methyl-2-butenal with 2,3-pyrazinedicarboxylic acid in the presence of a catalyst. The resulting MMBP can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MMBP has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and food science. In pharmaceuticals, MMBP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various diseases, including cancer. In agriculture, MMBP has been studied for its potential use as a plant growth regulator and as a potential pesticide. In food science, MMBP has been studied for its potential use as a flavoring agent.
Propiedades
IUPAC Name |
1-methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)4-5-12-7-6-11(3)9(13)10(12)14/h4,6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEVCHBFESAEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN(C(=O)C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-methylbut-2-enyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
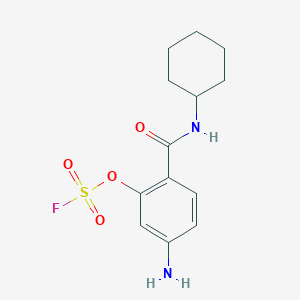
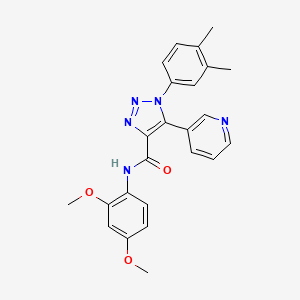
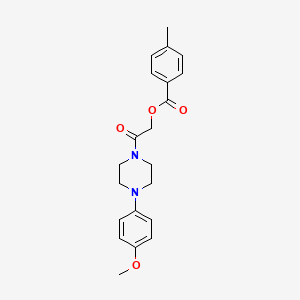
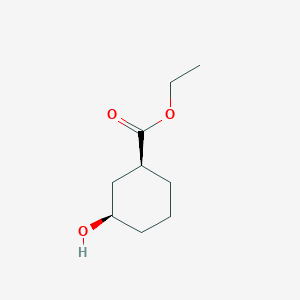
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)

![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

